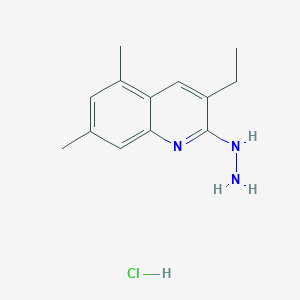
3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been widely studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The specific structure of this compound includes a methoxy group at the 3-position, a methyl group at the 4-position, and an acetate ester at the 7-position, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl-acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in Hydroxylgruppen umwandeln und so Alkohol-Derivate bilden.
Substitution: Die Methoxy- und Acetatgruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Halogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Cumarin-Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine antimikrobiellen und antioxidativen Eigenschaften.
Industrie: Wird bei der Herstellung von Farbstoffen, Duftstoffen und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Die biologische Aktivität von 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl-acetat wird hauptsächlich auf seine Fähigkeit zurückgeführt, mit verschiedenen molekularen Zielstrukturen und Signalwegen zu interagieren:
Antimikrobielle Aktivität: Die Verbindung kann die bakterielle DNA-Gyrase hemmen, ein Enzym, das für die bakterielle DNA-Replikation unerlässlich ist.
Antioxidative Aktivität: Es kann freie Radikale abfangen und oxidativen Stress in Zellen reduzieren.
Entzündungshemmende Aktivität: Die Verbindung kann die Produktion von pro-inflammatorischen Zytokinen und Enzymen hemmen.
Wirkmechanismus
The biological activity of 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate is primarily attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-7-hydroxycumarin: Ein Vorläufer bei der Synthese von 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl-acetat.
7-Hydroxy-4-methylcumarin: Bekannt für seine antimikrobiellen und antioxidativen Eigenschaften.
3-Methoxy-4-methylcumarin: Ähnliche Struktur, aber ohne die Acetatgruppe.
Einzigartigkeit
3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl-acetat ist einzigartig durch das Vorhandensein von sowohl Methoxy- als auch Acetatgruppen, die seine Löslichkeit, Stabilität und biologische Aktivität im Vergleich zu anderen Cumarin-Derivaten verbessern können .
Eigenschaften
Molekularformel |
C13H12O5 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(3-methoxy-4-methyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H12O5/c1-7-10-5-4-9(17-8(2)14)6-11(10)18-13(15)12(7)16-3/h4-6H,1-3H3 |
InChI-Schlüssel |
JOQIUUCVJLQLNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


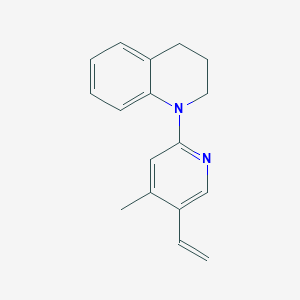
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)
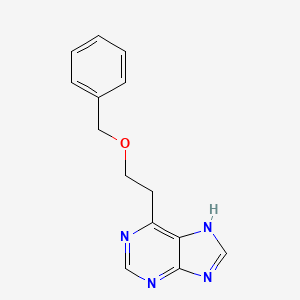
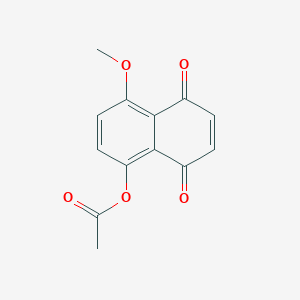

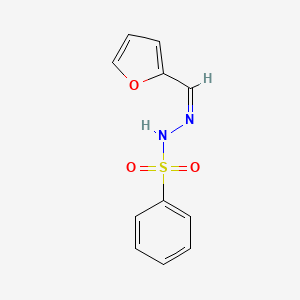
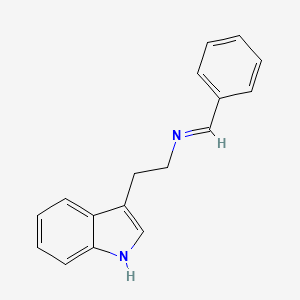
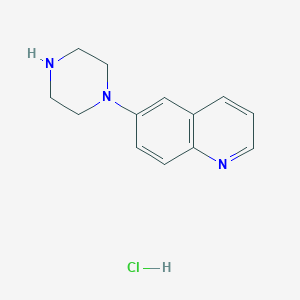
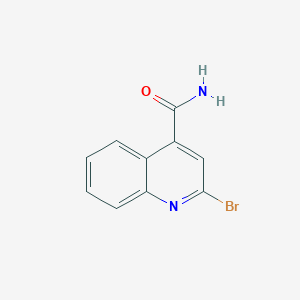
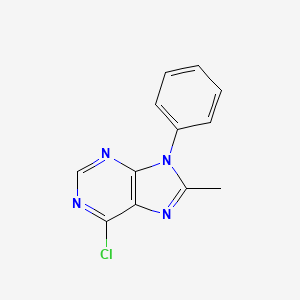

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)

